molecular formula C18H23N3O2 B12985068 tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B12985068
M. Wt: 313.4 g/mol
InChI Key: DJSGNJXZEKEIAZ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanocyclobutyl moiety, and a naphthyridine core.

Preparation Methods

The synthesis of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves multiple steps, typically starting with the preparation of the naphthyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyanocyclobutyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the tert-butyl ester group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclobutyl group can form covalent bonds with active sites, while the naphthyridine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C18H23N3O2/c1-17(2,3)23-16(22)21-11-4-6-13-14(21)7-8-15(20-13)18(12-19)9-5-10-18/h7-8H,4-6,9-11H2,1-3H3

InChI Key

DJSGNJXZEKEIAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CCC3)C#N

Origin of Product

United States

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